4-[3-(4-hydroxyphenyl)phenyl]phenol
Overview
Description
4-[3-(4-hydroxyphenyl)phenyl]phenol is a phenolic compound characterized by the presence of three phenyl rings, each substituted with a hydroxyl group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Phenolic compounds are known for their antioxidant properties and are widely studied for their potential health benefits and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-hydroxyphenyl)phenyl]phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in various solvents, including water and organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of environmentally benign reagents and solvents is also an important consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-hydroxyphenyl)phenyl]phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroquinones and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenolic compounds.
Scientific Research Applications
4-[3-(4-hydroxyphenyl)phenyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antioxidant properties and potential health benefits.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and coatings due to its stability and reactivity
Mechanism of Action
The mechanism of action of 4-[3-(4-hydroxyphenyl)phenyl]phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and preventing oxidative damage. This antioxidant activity is crucial for its potential therapeutic effects. Additionally, the compound can interact with enzymes and proteins, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxyphenylacetic acid
- 4-hydroxybiphenyl
- 4-hydroxyphenethyl alcohol
Uniqueness
4-[3-(4-hydroxyphenyl)phenyl]phenol is unique due to its specific structure, which includes three phenyl rings each substituted with a hydroxyl group. This structure imparts distinct chemical and physical properties, making it suitable for various applications. Compared to similar compounds, it may exhibit enhanced antioxidant activity and stability .
Properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)phenyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-17-8-4-13(5-9-17)15-2-1-3-16(12-15)14-6-10-18(20)11-7-14/h1-12,19-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOMZHWGIQNWFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349878 | |
Record name | [1,1';3',1'']Terphenyl-4,4''-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124526-56-3 | |
Record name | [1,1';3',1'']Terphenyl-4,4''-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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